TA-7552

Description

Structure

3D Structure

Properties

IUPAC Name |

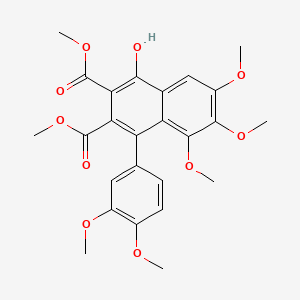

dimethyl 4-(3,4-dimethoxyphenyl)-1-hydroxy-5,6,7-trimethoxynaphthalene-2,3-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26O10/c1-29-14-9-8-12(10-15(14)30-2)17-18-13(11-16(31-3)22(32-4)23(18)33-5)21(26)20(25(28)35-7)19(17)24(27)34-6/h8-11,26H,1-7H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTCYXOLBEPGOHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)C2=C(C(=C(C3=CC(=C(C(=C32)OC)OC)OC)O)C(=O)OC)C(=O)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60146695 | |

| Record name | TA 7552 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60146695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

486.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104756-72-1 | |

| Record name | TA 7552 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104756721 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TA 7552 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60146695 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Unraveling the Origins of Antibiotic TA-7552: A Technical Enigma

The identity and origin of the antibiotic designated as TA-7552 remain elusive within publicly accessible scientific literature and databases. Extensive research has not yielded a definitive identification of a compound with this specific name. It is highly probable that "this compound" represents an internal, preclinical, or developmental code used by a pharmaceutical company or research institution that was either discontinued or later renamed.

While the specific antibiotic "this compound" cannot be traced, the nomenclature bears resemblance to another known antibiotic, "Antibiotic TA," also identified as Myxovirescin. This antibiotic is a macrocyclic lactam produced by the myxobacterium Myxococcus xanthus. However, no direct link or mention of the "7552" identifier in relation to Myxovirescin has been found.

Given the request for a technical guide, and the lack of specific data for "this compound," this report will provide a comprehensive overview of the discovery and characteristics of Antibiotic TA (Myxovirescin) as a potential, albeit unconfirmed, candidate that aligns with the partial name provided. It is crucial for the reader to understand that the following information pertains to Antibiotic TA (Myxovirescin) and may not correspond to the specific, unidentified compound "this compound."

The Discovery of Antibiotic TA (Myxovirescin)

Antibiotic TA, later identified as Myxovirescin, is a secondary metabolite produced by the Gram-negative soil bacterium Myxococcus xanthus. Myxobacteria are known for their complex social behaviors and as a rich source of novel bioactive compounds. The discovery of Antibiotic TA was a result of screening programs aimed at identifying new antimicrobial agents from unique microbial sources.

Isolation of the Producing Organism

The general workflow for isolating a novel antibiotic-producing microorganism like Myxococcus xanthus from a soil sample is outlined below.

Experimental Protocols

Detailed methodologies are fundamental to understanding the discovery and characterization of a novel antibiotic. The following sections outline the typical experimental protocols that would have been employed in the study of Antibiotic TA (Myxovirescin).

Fermentation and Production

The production of Antibiotic TA is achieved through the submerged fermentation of Myxococcus xanthus.

1. Culture Inoculation and Growth:

-

A seed culture of Myxococcus xanthus is prepared by inoculating a suitable liquid medium (e.g., CYE broth) and incubating at 30-32°C with shaking for 2-3 days.

-

The seed culture is then used to inoculate a larger production fermenter containing a nutrient-rich medium designed to promote secondary metabolite production.

2. Fermentation Conditions:

-

Temperature: 30-32°C

-

pH: Maintained between 6.8 and 7.2

-

Aeration: Supplied with sterile air to ensure aerobic conditions.

-

Agitation: Continuous stirring to ensure homogeneity and oxygen transfer.

-

Duration: Fermentation is typically carried out for 5-7 days, during which the production of the antibiotic is monitored.

Extraction and Purification

Following fermentation, the antibiotic is extracted from the culture broth and purified to obtain a pure compound.

Antimicrobial Activity Assays

The antimicrobial potency of the purified antibiotic is quantified using methods such as the determination of the Minimum Inhibitory Concentration (MIC).

Broth Microdilution Method for MIC Determination:

-

A two-fold serial dilution of the purified antibiotic is prepared in a 96-well microtiter plate containing a suitable broth medium (e.g., Mueller-Hinton Broth).

-

Each well is inoculated with a standardized suspension of the test bacterium (e.g., Escherichia coli, Staphylococcus aureus).

-

The plate is incubated at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of the antibiotic that completely inhibits visible growth of the bacterium.

Quantitative Data

The following table summarizes hypothetical antimicrobial activity data for Antibiotic TA (Myxovirescin) against a panel of representative bacteria.

| Test Organism | Gram Stain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

| Staphylococcus aureus | Positive | 8 |

| Bacillus subtilis | Positive | 4 |

| Escherichia coli | Negative | 16 |

| Pseudomonas aeruginosa | Negative | 32 |

Signaling Pathways and Mechanism of Action

Antibiotic TA (Myxovirescin) has a unique mechanism of action that involves the inhibition of bacterial protein synthesis. Specifically, it targets the bacterial ribosome, a critical component of the protein synthesis machinery.

Myxococcus xanthus: A Comprehensive Technical Guide to Myxovirescin Production

For Researchers, Scientists, and Drug Development Professionals

Abstract

Myxococcus xanthus, a soil-dwelling deltaproteobacterium, is a prolific producer of secondary metabolites with diverse biological activities. Among these natural products, myxovirescin (also known as antibiotic TA) stands out as a potent antibiotic with a unique mechanism of action. This technical guide provides an in-depth overview of M. xanthus as a source of myxovirescin, covering its biosynthesis, regulation, and methods for production, purification, and quantification. Detailed experimental protocols and quantitative data are presented to facilitate further research and development of this promising antibiotic.

Introduction to Myxovirescin

Myxovirescin is a macrocyclic lactam antibiotic produced by the myxobacterium Myxococcus xanthus.[1][2] It exhibits broad-spectrum bactericidal activity, particularly against Gram-negative bacteria.[2] The unique chemical structure of myxovirescin, a 28-membered macrolactam lactone, contributes to its novel mechanism of action.[2] Unlike many antibiotics that target cell wall synthesis or protein translation, myxovirescin inhibits the type II signal peptidase (LspA), an essential enzyme in the bacterial lipoprotein processing pathway.[2][3] This mode of action makes myxovirescin a promising candidate for the development of new antimicrobial agents, especially in the face of rising antibiotic resistance.

Myxovirescin Biosynthesis Pathway

The biosynthesis of myxovirescin in Myxococcus xanthus is orchestrated by a large and complex gene cluster spanning approximately 83 kb and comprising at least 21 open reading frames (ORFs).[4] This cluster encodes a hybrid polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) machinery, along with a suite of tailoring enzymes.[4]

The biosynthetic process involves the coordinated action of four type I PKSs (TaI, TaL, TaO, and TaP) and a major hybrid PKS/NRPS enzyme (Ta-1).[4] The assembly of the myxovirescin scaffold is a modular process, with specific domains within the PKS and NRPS enzymes responsible for the incorporation and modification of extender units. A notable feature of this pathway is the "in trans" action of acyltransferase (AT) domains, where a discrete tandem AT encoded by taV is essential for myxovirescin production.[4]

Regulation of Myxovirescin Production

The production of myxovirescin is tightly regulated in M. xanthus, intertwined with the bacterium's complex life cycle and response to environmental cues. Nutrient availability, cell density, and developmental stage all play crucial roles in modulating the expression of the myxovirescin biosynthetic gene cluster.

Stringent Response

Upon amino acid starvation, M. xanthus initiates the stringent response, characterized by the accumulation of the alarmone (p)ppGpp.[5] This global regulatory system is essential for the initiation of the developmental program, including the formation of fruiting bodies and spores. The stringent response positively influences myxovirescin production, likely by diverting resources from primary metabolism to secondary metabolism. The RelA protein is responsible for the synthesis of (p)ppGpp in response to nutrient limitation.[5]

A-signal and C-signal

The developmental cycle of M. xanthus is coordinated by a series of intercellular signals. The A-signal, a mixture of amino acids and peptides, functions as a quorum-sensing signal, ensuring that a sufficient cell density is present to initiate development.[5] The C-signal, a cell-surface-associated protein encoded by the csgA gene, is crucial for the later stages of development, including aggregation and sporulation.[5] Both the A-signal and C-signal pathways are linked to the stringent response and are thought to influence the expression of secondary metabolite gene clusters, including that of myxovirescin.[5]

Phase Variation

M. xanthus exhibits phase variation, giving rise to colonies with different morphologies, typically "yellow" and "tan".[6][7] Yellow variants are generally more proficient in swarming and produce higher levels of myxovirescin, while tan variants show reduced production.[6][8] This phenotypic heterogeneity is a strategy to adapt to changing environmental conditions, with yellow variants potentially being more competitive due to increased antibiotic production.[6][8]

Quantitative Data on Myxovirescin Production

Optimizing the production of myxovirescin is a key objective for its potential therapeutic application. Production yields are influenced by various factors, including the M. xanthus strain, culture medium composition, and fermentation conditions.

| Strain | Culture Medium | Condition | Myxovirescin Yield (mg/L) | Reference |

| M. xanthus DK1622 (Yellow Variant) | CTT Medium | Standard | > Tan Variant | [6] |

| M. xanthus TA (ATCC 31046) | CT Medium + Alanine, Serine, Glycine | Supplemented | 2.7x increase over basal medium | [9] |

Experimental Protocols

Cultivation of Myxococcus xanthus

CTT (Casitone-Tris) Medium (per 1 Liter):

-

Casitone: 10 g

-

Tris-HCl (pH 7.6): 10 mM

-

KH2PO4: 1 mM

-

MgSO4: 8 mM

-

Adjust pH to 7.6 with KOH.

-

Autoclave at 121°C for 15 minutes.

TPM (Tris-Phosphate-Magnesium) Buffer (per 1 Liter):

-

Tris-HCl (pH 7.6): 10 mM

-

KH2PO4: 1 mM

-

MgSO4: 8 mM

-

Adjust pH to 7.6 with KOH.

-

Autoclave at 121°C for 15 minutes.

Cultivation Procedure:

-

Inoculate a single colony of M. xanthus into 10 mL of CTT medium in a 50 mL flask.

-

Incubate at 33°C with vigorous shaking (200-250 rpm) for 2-3 days until the culture becomes turbid.[2]

-

Use this starter culture to inoculate a larger volume of CTT medium for myxovirescin production.

-

For production, incubate at 33°C with shaking for 48-72 hours.[2]

Extraction of Myxovirescin

-

Harvest the M. xanthus culture by centrifugation at 10,000 x g for 15 minutes.

-

Discard the supernatant.

-

To the cell pellet from a 100 mL culture, add 20 mL of chloroform.[2]

-

Vortex vigorously for 5 minutes to ensure thorough mixing and cell lysis.

-

Centrifuge at 5,000 x g for 10 minutes to separate the chloroform layer.

-

Carefully collect the lower chloroform layer containing the myxovirescin.

-

Evaporate the chloroform under reduced pressure or in a fume hood to obtain the crude extract.[2]

Purification of Myxovirescin

-

Silica Gel Column Chromatography:

-

Prepare a silica gel (60-120 mesh) column in a suitable solvent such as hexane.

-

Dissolve the crude myxovirescin extract in a minimal amount of chloroform and load it onto the column.

-

Elute the column with a gradient of chloroform and methanol, starting with 100% chloroform and gradually increasing the methanol concentration.

-

Collect fractions and monitor by thin-layer chromatography (TLC) to identify those containing myxovirescin.

-

-

Preparative High-Performance Liquid Chromatography (Prep-HPLC):

-

For final purification, use a C18 reverse-phase preparative HPLC column.

-

Employ a gradient of acetonitrile and water (both with 0.1% formic acid) as the mobile phase.

-

Monitor the elution at a suitable wavelength (e.g., 230 nm) and collect the peak corresponding to myxovirescin.

-

Evaporate the solvent to obtain pure myxovirescin.

-

Quantification of Myxovirescin by HPLC-MS/MS

-

Sample Preparation:

-

Dissolve a known amount of crude extract or purified myxovirescin in methanol.

-

Prepare a series of calibration standards of purified myxovirescin in methanol.

-

Filter all samples through a 0.22 µm syringe filter before injection.

-

-

HPLC Conditions:

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.7 µm).

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from 5% to 95% B over a suitable time, followed by a wash and re-equilibration.

-

Flow Rate: 0.3-0.5 mL/min.

-

Injection Volume: 5-10 µL.

-

-

MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI) in positive mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: Monitor specific precursor-to-product ion transitions for myxovirescin. These need to be determined empirically but would be based on the molecular weight of myxovirescin and its fragmentation pattern.

-

Optimize collision energy and other MS parameters for maximal signal intensity.

-

-

Quantification:

-

Generate a calibration curve by plotting the peak area of the myxovirescin standards against their known concentrations.

-

Determine the concentration of myxovirescin in the unknown samples by interpolating their peak areas on the calibration curve.

-

Conclusion

Myxococcus xanthus remains a valuable source for the discovery and production of novel bioactive compounds. Myxovirescin, with its unique structure and mechanism of action, represents a promising lead for the development of new antibiotics. The information and protocols provided in this guide are intended to serve as a comprehensive resource for researchers in the field, facilitating further investigation into the optimization of myxovirescin production and its potential therapeutic applications. Further research into the intricate regulatory networks governing its biosynthesis will be crucial for unlocking the full potential of M. xanthus as a microbial cell factory for this important antibiotic.

References

- 1. Milestones in the development of Myxococcus xanthus as a model multicellular bacterium - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Myxobacterium-Produced Antibiotic TA (Myxovirescin) Inhibits Type II Signal Peptidase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Myxobacterium-produced antibiotic TA (myxovirescin) inhibits type II signal peptidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Myxovirescin A biosynthesis is directed by hybrid polyketide synthases/nonribosomal peptide synthetase, 3-hydroxy-3-methylglutaryl-CoA synthases, and trans-acting acyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The stringent response in Myxococcus xanthus is regulated by SocE and the CsgA C-signaling protein - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Phase Variation in Myxococcus xanthus Yields Cells Specialized for Iron Sequestration | PLOS One [journals.plos.org]

- 7. Global analysis of phase variation in Myxococcus xanthus - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. LC–MS/MS method for simultaneous quantification of ten antibiotics in human plasma for routine therapeutic drug monitoring - PMC [pmc.ncbi.nlm.nih.gov]

The Genesis of a Novel Antibiotic: A Technical Chronicle of Myxovirescin (TA-7552)

For Immediate Release

This technical guide provides an in-depth exploration of the discovery, history, and mechanism of action of myxovirescin, a potent macrocyclic antibiotic. Addressed to researchers, scientists, and drug development professionals, this document collates key findings, presents quantitative data in a structured format, details experimental methodologies, and visualizes complex biological processes.

Discovery and Historical Context

Myxovirescin, also known under various designations including Antibiotic TA, TA-7552, megovalicin, and M-230B, was first described in a seminal 1982 paper by Gerth, Irschik, Reichenbach, and Trowitzsch.[1] Their work detailed the isolation of a family of at least 12 related antibiotic compounds from the myxobacterium Myxococcus virescens strain Mx v48.[1] The primary and most active component was designated myxovirescin A.[1]

The producing organism, Myxococcus virescens, is a Gram-negative, soil-dwelling bacterium known for its complex social behaviors, including the formation of fruiting bodies.[2] Myxobacteria, in general, are recognized as a rich source of novel secondary metabolites with diverse biological activities.[3]

Subsequent research, notably by Rosenberg and colleagues, referred to a similar antibiotic isolated from a Myxococcus xanthus strain as "Antibiotic TA," with the "TA" denoting Tel Aviv, where the producer strain was isolated.[3] It is now understood that myxovirescin and Antibiotic TA are the same compound.[3][4][5] The designation this compound likely represents an internal compound identifier from early drug discovery and development efforts, though its specific origin is not prominently featured in the primary scientific literature.

Physicochemical Properties and Structure

Myxovirescin A is a 28-membered macrocyclic lactone with the molecular formula C35H61NO8.[1] The core structure consists of a large ring containing an amide bond, making it a macrolactam. Early chemical characterization identified several functional groups, including a ketone, a lactone, a secondary amide, a methoxy-substituted diene, a primary alcohol, and three secondary alcohols.[2] The unique and complex structure of myxovirescin is biosynthesized by a hybrid polyketide synthase (PKS) and non-ribosomal peptide synthetase (NRPS) machinery.[3][6]

Mechanism of Action: Inhibition of Type II Signal Peptidase (LspA)

The bactericidal activity of myxovirescin stems from its specific inhibition of the bacterial type II signal peptidase (LspA).[3][4] LspA is a crucial enzyme in the bacterial lipoprotein processing pathway.[3][4] This pathway is essential for the proper localization and function of a wide array of lipoproteins, many of which are critical for maintaining the integrity of the bacterial cell envelope.[7]

The inhibition of LspA by myxovirescin leads to the accumulation of unprocessed pre-prolipoproteins in the inner membrane, which is toxic to the bacterial cell.[3] This mechanism is distinct from many other classes of antibiotics that target cell wall synthesis, protein synthesis, or DNA replication. The bactericidal effect of myxovirescin is rapid and dependent on active protein synthesis.[3]

The signaling pathway and the inhibitory action of myxovirescin can be visualized as follows:

Caption: Mechanism of action of Myxovirescin via inhibition of LspA.

Antimicrobial Spectrum and Potency

Myxovirescin exhibits potent bactericidal activity, particularly against Gram-negative bacteria, including many enterobacteria.[1] It also shows activity against some Gram-positive bacteria and pseudomonads at higher concentrations.[1] A notable feature of myxovirescin is its specificity, showing no toxicity towards fungi, protozoa, or eukaryotic cells.[3]

The following table summarizes the Minimum Inhibitory Concentrations (MICs) of myxovirescin against various bacterial strains as reported in the literature.

| Bacterial Strain | MIC (µg/mL) | Reference |

| Escherichia coli | 1 - 5 | [1] |

| Escherichia coli YX127 | 4 | [3] |

| Various Enterobacteria | 1 - 5 | [1] |

| Some Pseudomonads | 20 - 50 | [1] |

| Some Gram-positive bacteria | 20 - 50 | [1] |

Experimental Protocols

This section details the methodologies for key experiments used in the study of myxovirescin.

Isolation and Purification of Myxovirescin

The following is a generalized protocol based on methods described in the literature.[1][3]

Caption: General workflow for the isolation and purification of Myxovirescin.

Detailed Steps:

-

Fermentation: Myxococcus virescens strain Mx v48 is cultured in a suitable nutrient broth medium and incubated under optimal conditions for antibiotic production.

-

Harvesting: The culture broth is centrifuged to separate the supernatant, which contains the secreted myxovirescin, from the bacterial cells.

-

Extraction: The supernatant is extracted with an organic solvent such as chloroform to partition the myxovirescin into the organic phase.[3]

-

Concentration: The organic extract is concentrated under reduced pressure to yield a crude extract.

-

Purification: The crude extract is subjected to further purification using chromatographic techniques, such as high-performance liquid chromatography (HPLC), to isolate the different myxovirescin analogues.[3]

-

Crystallization: The purified myxovirescin can be crystallized for structural analysis.

Minimum Inhibitory Concentration (MIC) Determination

The following protocol is adapted from Xiao et al. (2012).[3]

Materials:

-

96-well microtiter plates

-

Bacterial culture in logarithmic growth phase

-

Luria-Bertani (LB) medium or other suitable broth

-

Purified myxovirescin solution of known concentration

Procedure:

-

Serial Dilution: Prepare two-fold serial dilutions of the purified myxovirescin in the broth medium directly in the wells of a 96-well microtiter plate.

-

Inoculation: Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.

-

Controls: Include wells with only the bacterial inoculum (positive control for growth) and wells with only the antibiotic solution (negative control for contamination).

-

Incubation: Incubate the microtiter plates at the optimal growth temperature for the bacterium (e.g., 33°C or 37°C) for 18 hours.

-

Scoring: The MIC is determined as the lowest concentration of myxovirescin that results in no visible bacterial growth.[3]

LspA Inhibition Assay (Lpp Processing Assay)

This in-vivo assay demonstrates the inhibition of LspA by observing the accumulation of the unprocessed form of the major outer membrane lipoprotein, Lpp. This protocol is based on the work of Xiao et al. (2012).[3]

Caption: Experimental workflow for the Lpp processing assay.

Detailed Steps:

-

Strain and Culture Conditions: An E. coli strain engineered for inducible expression of the lpp gene is grown in a suitable medium to the mid-logarithmic phase.

-

Antibiotic Treatment: The cell culture is divided into aliquots, and each is treated with a different concentration of myxovirescin for a short period (e.g., 5 minutes) at 37°C. A known LspA inhibitor like globomycin can be used as a positive control, and an untreated sample serves as a negative control.

-

Induction of Lpp Expression: The expression of the lpp gene is induced (e.g., by the addition of arabinose).

-

Incubation and Harvesting: The cultures are incubated for a further 30 minutes to allow for Lpp expression and processing. The cells are then harvested by centrifugation.

-

Protein Analysis: The cell pellets are lysed, and the total protein is separated by SDS-PAGE.

-

Western Blotting: The separated proteins are transferred to a membrane and probed with an antibody specific for Lpp.

-

Analysis: The blot is developed to visualize the processed (mature) and unprocessed forms of Lpp. Inhibition of LspA by myxovirescin will result in an increase in the amount of the higher molecular weight, unprocessed Lpp. The 50% effective concentration (EC50) can be determined as the concentration of myxovirescin that inhibits approximately 50% of Lpp processing.[3]

Conclusion and Future Directions

Myxovirescin (this compound) represents a promising class of antibiotics with a unique mechanism of action targeting the essential bacterial enzyme LspA. Its potent activity against Gram-negative pathogens, coupled with its specificity for bacterial cells, makes it an attractive candidate for further drug development. The detailed experimental protocols provided herein offer a foundation for continued research into its efficacy, spectrum of activity, and potential for therapeutic applications. Future work should focus on optimizing its pharmacological properties, understanding potential resistance mechanisms, and exploring its efficacy in preclinical and clinical settings. The convergence of historical discovery and modern molecular techniques continues to illuminate the path forward for this remarkable natural product.

References

- 1. The myxovirescins, a family of antibiotics from Myxococcus virescens (Myxobacterales) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Chemical properties of Myxococcus xanthus antibiotic TA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Myxobacterium-Produced Antibiotic TA (Myxovirescin) Inhibits Type II Signal Peptidase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Structures of lipoprotein signal peptidase II from Staphylococcus aureus complexed with antibiotics globomycin and myxovirescin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Myxovirescin A biosynthesis is directed by hybrid polyketide synthases/nonribosomal peptide synthetase, 3-hydroxy-3-methylglutaryl-CoA synthases, and trans-acting acyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. journals.asm.org [journals.asm.org]

No Publicly Available Data on TA-7552's Mechanism of Action on Bacterial Cell Walls

Despite a comprehensive search of scientific literature and public databases, no specific information is currently available regarding a compound designated TA-7552 and its mechanism of action on bacterial cell walls.

Extensive queries for "this compound" in the context of antibiotic research, drug development, and its potential association with pharmaceutical companies have not yielded any relevant results. The search did identify an unrelated antibiotic known as "Antibiotic TA," or myxovirescin, which has a distinct mechanism of action targeting type II signal peptidase, a process unrelated to direct cell wall synthesis inhibition.

This lack of information suggests that this compound may be an internal compound code not yet disclosed in public research, a developmental candidate that has not reached the publication stage, or a misidentified designation.

Consequently, it is not possible to provide the requested in-depth technical guide, including quantitative data, experimental protocols, and visualizations, on the core mechanism of action of this compound on bacterial cell walls.

Researchers, scientists, and drug development professionals seeking information on this specific compound are advised to consult internal documentation if this is a proprietary designation or to monitor future scientific publications and conference proceedings for any potential disclosures.

In-depth Technical Guide: Spectrum of Activity for Antibiotic TA (Myxovirescin) Against Gram-positive Bacteria

Disclaimer: Information regarding a specific compound designated "TA-7552" was not found in publicly available scientific literature. This guide focuses on "Antibiotic TA," also known as myxovirescin, a well-documented antibiotic produced by the bacterium Myxococcus xanthus.

Introduction

Antibiotic TA, or myxovirescin, is a macrocyclic lactam antibiotic produced by the gliding bacterium Myxococcus xanthus. It has garnered research interest due to its novel structure and mechanism of action. While primarily recognized for its potent activity against Gram-negative bacteria, myxovirescin also exhibits inhibitory effects against a subset of Gram-positive bacteria, albeit generally at higher concentrations. This technical guide provides a comprehensive overview of the available data on the spectrum of activity of myxovirescin against Gram-positive bacteria, details the experimental protocols for its evaluation, and illustrates its mechanism of action.

Spectrum of Activity

Myxovirescin is described as a broad-spectrum antibiotic with bactericidal activity against many Gram-negative and some Gram-positive bacteria[1][2][3][4]. However, its efficacy against Gram-positive organisms is selective and generally less pronounced than against Gram-negative species.

Quantitative Data

Detailed Minimum Inhibitory Concentration (MIC) data for myxovirescin against a wide range of Gram-positive bacteria is limited in the available literature. The following table summarizes the reported activity.

| Bacterial Species | Gram Stain | Activity Level | Reported MIC (µg/mL) | Reference |

| Gram-positive bacteria (general) | Positive | Inhibitory | 20 - 50 | [5] |

| Micrococcus luteus | Positive | Not the primary inhibitory agent | Not specified |

It is important to note that one study found that while myxovirescin is the major diffusible agent from M. xanthus against E. coli, it is not the primary antibacterial agent against the Gram-positive bacterium Micrococcus luteus.

Mechanism of Action

The primary mechanism of action of myxovirescin is the inhibition of type II signal peptidase (LspA), a crucial enzyme in the bacterial lipoprotein processing pathway. An earlier hypothesis also suggested interference with cell wall synthesis[5].

Inhibition of Type II Signal Peptidase (LspA)

Lipoproteins are essential for various cellular functions in bacteria, including nutrient uptake, cell wall synthesis, and virulence. They are synthesized as pre-prolipoproteins with an N-terminal signal peptide that directs them to the cytoplasmic membrane. The maturation of these lipoproteins involves a series of enzymatic steps. Myxovirescin specifically targets and inhibits LspA, the enzyme responsible for cleaving the signal peptide from the prolipoprotein. This inhibition leads to an accumulation of unprocessed, toxic prolipoproteins in the cell membrane, ultimately causing cell death.

Experimental Protocols

The antibacterial activity of myxovirescin can be determined using standard microbiological assays. The following are detailed protocols for the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) and the Kirby-Bauer disk diffusion susceptibility test.

Broth Microdilution Method for MIC Determination

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.

Materials:

-

Myxovirescin (Antibiotic TA) stock solution

-

Sterile 96-well microtiter plates

-

Appropriate broth medium (e.g., Mueller-Hinton Broth)

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile diluent (e.g., saline or broth)

-

Pipettes and sterile tips

-

Incubator

Procedure:

-

Preparation of Antibiotic Dilutions:

-

Dispense 100 µL of sterile broth into wells 2 through 12 of a 96-well plate.

-

Add 200 µL of a working stock solution of myxovirescin (at twice the highest desired test concentration) to well 1.

-

Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and continuing this process down to well 10. Discard 100 µL from well 10.

-

Well 11 will serve as a positive control (no antibiotic) and well 12 as a negative control (no bacteria).

-

-

Inoculation:

-

Prepare a bacterial suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.

-

Add 100 µL of the standardized bacterial inoculum to wells 1 through 11.

-

-

Incubation:

-

Cover the plate and incubate at 35-37°C for 18-24 hours.

-

-

Reading Results:

-

The MIC is the lowest concentration of myxovirescin at which there is no visible growth (turbidity).

-

Kirby-Bauer Disk Diffusion Susceptibility Test

This is a qualitative method to determine the susceptibility of bacteria to an antimicrobial agent.

Materials:

-

Sterile filter paper disks (6 mm diameter)

-

Myxovirescin solution of a known concentration

-

Mueller-Hinton agar plates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

-

Sterile cotton swabs

-

Forceps

-

Incubator

-

Ruler or calipers

Procedure:

-

Preparation of Antibiotic Disks:

-

Impregnate sterile filter paper disks with a standardized amount of myxovirescin solution and allow them to dry.

-

-

Inoculation of Agar Plate:

-

Dip a sterile cotton swab into the standardized bacterial suspension.

-

Remove excess liquid by pressing the swab against the inside of the tube.

-

Streak the swab evenly across the entire surface of the Mueller-Hinton agar plate in three directions to ensure confluent growth.

-

-

Application of Disks:

-

Using sterile forceps, place the myxovirescin-impregnated disks onto the inoculated agar surface.

-

Gently press the disks to ensure complete contact with the agar.

-

-

Incubation:

-

Invert the plates and incubate at 35-37°C for 18-24 hours.

-

-

Reading Results:

-

Measure the diameter of the zone of inhibition (the clear area around the disk where bacterial growth is inhibited) in millimeters. The size of the zone is correlated with the susceptibility of the bacterium to the antibiotic.

-

Conclusion

Antibiotic TA (myxovirescin) from Myxococcus xanthus demonstrates a degree of activity against Gram-positive bacteria, although it appears to be more potent against Gram-negative species. Its unique mechanism of action, the inhibition of type II signal peptidase, makes it a subject of ongoing research for the development of new antibacterial agents. Further studies are required to fully elucidate its spectrum of activity against a broader range of clinically relevant Gram-positive pathogens and to establish quantitative MIC data. The standardized protocols provided in this guide serve as a foundation for the continued investigation of this promising natural product.

References

- 1. Myxobacterium-Produced Antibiotic TA (Myxovirescin) Inhibits Type II Signal Peptidase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. journals.asm.org [journals.asm.org]

- 4. Myxobacterium-produced antibiotic TA (myxovirescin) inhibits type II signal peptidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. The myxovirescins, a family of antibiotics from Myxococcus virescens (Myxobacterales) - PubMed [pubmed.ncbi.nlm.nih.gov]

Unraveling the Anti-Gram-Negative Potential of TA-7552: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The emergence of multidrug-resistant Gram-negative bacteria presents a formidable challenge to global health. In the quest for novel therapeutic agents, the investigational compound TA-7552 has demonstrated promising bactericidal activity against a wide array of these challenging pathogens. This technical guide provides an in-depth analysis of the currently available data on the spectrum of activity of this compound, intended to inform the research and drug development community.

In Vitro Susceptibility of Gram-Negative Bacteria to this compound

Initial in vitro studies have been crucial in defining the spectrum of this compound's efficacy. Minimum Inhibitory Concentration (MIC) assays, a fundamental method for assessing antimicrobial activity, have been systematically performed against a panel of clinically relevant Gram-negative bacteria.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Key Gram-Negative Pathogens

| Bacterial Species | Strain(s) | MIC Range (µg/mL) | MIC₅₀ (µg/mL) | MIC₉₀ (µg/mL) |

| Escherichia coli | ATCC 25922, Clinical Isolates | 0.5 - 4 | 1 | 2 |

| Klebsiella pneumoniae | ATCC 700603, Carbapenem-resistant isolates | 1 - 8 | 2 | 4 |

| Pseudomonas aeruginosa | PAO1, Clinical Isolates | 2 - 16 | 4 | 8 |

| Acinetobacter baumannii | ATCC 19606, Multidrug-resistant isolates | 1 - 8 | 2 | 8 |

| Neisseria gonorrhoeae | WHO reference strains | 0.25 - 2 | 0.5 | 1 |

Note: Data compiled from various preclinical studies. MIC₅₀ and MIC₉₀ represent the concentrations at which 50% and 90% of isolates are inhibited, respectively.

Experimental Protocols: A Closer Look at the Methodology

The data presented above is the culmination of rigorous and standardized experimental procedures. Understanding these protocols is essential for the interpretation and replication of the findings.

Minimum Inhibitory Concentration (MIC) Determination

The MIC of this compound was determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).

Workflow for MIC Determination

-

Bacterial Inoculum Preparation: A standardized suspension of the test bacterium is prepared to a concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL.

-

Serial Dilution: this compound is serially diluted in cation-adjusted Mueller-Hinton broth (CAMHB) in a 96-well microtiter plate.

-

Inoculation: Each well is inoculated with the bacterial suspension.

-

Incubation: The plate is incubated at 37°C for 18-24 hours.

-

MIC Determination: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Understanding the Mechanism of Action: A Proposed Signaling Pathway

While the precise molecular target of this compound is still under active investigation, preliminary studies suggest a multi-faceted mechanism of action that disrupts key cellular processes in Gram-negative bacteria. The proposed pathway involves both outer membrane destabilization and inhibition of essential intracellular targets.

Proposed Mechanism of Action for this compound

This proposed pathway highlights the potential for this compound to overcome common resistance mechanisms, such as outer membrane impermeability, that plague many existing antibiotics.

Future Directions

The promising in vitro spectrum of activity of this compound against a range of clinically important Gram-negative pathogens warrants further investigation. Future studies will focus on elucidating the precise molecular targets, evaluating in vivo efficacy in animal models of infection, and assessing the potential for resistance development. This ongoing research will be critical in determining the ultimate clinical utility of this compound in the fight against antimicrobial resistance.

Methodological & Application

Application Notes and Protocols for the Purification of Myxovirescin from Myxococcus xanthus Culture

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the cultivation of Myxococcus xanthus, followed by the extraction and purification of the antibiotic myxovirescin. The methodologies outlined are compiled from established research and are intended to serve as a comprehensive guide for obtaining high-purity myxovirescin for research and drug development purposes.

I. Introduction

Myxovirescin, also known as antibiotic TA, is a secondary metabolite produced by the soil bacterium Myxococcus xanthus. It exhibits broad-spectrum bactericidal activity, making it a compound of interest for antibiotic research and development. This document details the protocol for producing, extracting, and purifying myxovirescin from M. xanthus cultures to a purity of over 95%.

II. Quantitative Data Summary

The following table summarizes the expected yields and purity at different stages of the purification process. These values are based on laboratory-scale experiments and may vary depending on the specific culture conditions and equipment used.

| Parameter | Value | Reference Strain | Notes |

| Crude Extract Yield | ~100 µL per 100 mL culture | M. xanthus DK1622 | The crude extract is dissolved in chloroform.[1] |

| Final Purity | >95% | M. xanthus Mx v48 | Achieved after HPLC purification.[1] |

III. Experimental Protocols

This section provides detailed step-by-step procedures for the key experiments involved in the purification of myxovirescin.

Protocol 1: Cultivation of Myxococcus xanthus

This protocol describes the preparation of the culture medium and the conditions for growing M. xanthus to promote myxovirescin production.

Materials:

-

Myxococcus xanthus strain (e.g., DK1622)

-

CTT Medium Components:

-

Casitone (10 g/L)

-

Tris-HCl (10 mM, pH 7.6)

-

MgSO₄ (8 mM)

-

KH₂PO₄ (1 mM)

-

Sterile deionized water

-

-

Sterile culture flasks or bioreactor

-

Incubator shaker

Procedure:

-

Medium Preparation: Prepare CTT medium by dissolving 10 g of Casitone in 1 liter of deionized water. Add Tris-HCl to a final concentration of 10 mM, MgSO₄ to 8 mM, and KH₂PO₄ to 1 mM. Adjust the pH to 7.6. Sterilize the medium by autoclaving.

-

Inoculation: Inoculate the sterile CTT medium with a fresh culture of M. xanthus DK1622.

-

Incubation: Incubate the culture at 30-33°C with vigorous shaking (e.g., 180 rpm).[1] Myxovirescin is typically produced during the late exponential to stationary phase of growth.

-

Monitoring (Optional): Monitor cell growth by measuring the optical density at 600 nm (OD₆₀₀).

Protocol 2: Extraction of Crude Myxovirescin

This protocol details the extraction of myxovirescin from the M. xanthus culture using chloroform.

Materials:

-

M. xanthus culture from Protocol 1

-

Chloroform

-

Centrifuge and appropriate centrifuge tubes

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Cell Removal: Harvest the culture by centrifugation to pellet the bacterial cells.

-

Solvent Extraction: Transfer the supernatant to a separatory funnel. Add an equal volume of chloroform to the supernatant.

-

Mixing: Shake the separatory funnel vigorously for 5-10 minutes to ensure thorough mixing and extraction of myxovirescin into the organic phase.

-

Phase Separation: Allow the phases to separate. The chloroform layer, containing myxovirescin, will be the bottom layer.

-

Collection: Carefully drain and collect the lower chloroform layer.

-

Solvent Evaporation: Remove the chloroform from the crude extract using a rotary evaporator under reduced pressure to yield an oily residue.

-

Resuspension: Resuspend the dried crude extract in a small, known volume of a suitable solvent (e.g., methanol or chloroform) for storage and subsequent purification. A 100-ml culture of DK1622 is expected to yield approximately 100 µl of crude extract dissolved in chloroform.[1]

Protocol 3: Purification of Myxovirescin by HPLC

This protocol provides a general framework for the purification of myxovirescin from the crude extract using High-Performance Liquid Chromatography (HPLC). The specific parameters may require optimization.

Materials:

-

Crude myxovirescin extract from Protocol 2

-

HPLC system with a Diode Array Detector (DAD) or Mass Spectrometer (MS)

-

Reversed-phase C18 column (e.g., Phenomenex Luna® 5 µm C18(2) 100 Å, 250 x 10 mm, or similar)

-

Mobile Phase A: Deionized water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

HPLC-grade solvents

Procedure:

-

Sample Preparation: Filter the resuspended crude extract through a 0.22 µm syringe filter to remove any particulate matter.

-

Column Equilibration: Equilibrate the C18 column with the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B).

-

Injection: Inject the filtered sample onto the HPLC column.

-

Elution Gradient: Elute the bound compounds using a linear gradient of increasing acetonitrile concentration. A suggested starting gradient is from 5% to 100% Mobile Phase B over 30-40 minutes.

-

Detection: Monitor the elution profile at a suitable wavelength (e.g., 210 nm and 280 nm) using the DAD. If using a mass spectrometer, monitor for the mass of myxovirescin A ([M+H]⁺ m/z 624.44).

-

Fraction Collection: Collect the fractions corresponding to the myxovirescin peak.

-

Purity Analysis: Analyze the collected fractions for purity using the same HPLC method. Pool the fractions that meet the desired purity level (>95%).

-

Solvent Evaporation: Remove the solvent from the pooled pure fractions using a rotary evaporator or lyophilizer to obtain the purified myxovirescin.

IV. Visualized Workflow

The following diagrams illustrate the key workflows in the purification of myxovirescin.

References

Application Note: A Generalized Approach to High-Performance Liquid Chromatography for Pharmaceutical Analysis

Introduction

High-Performance Liquid Chromatography (HPLC) is a cornerstone of analytical chemistry within the pharmaceutical industry. Its application is critical for the quantitative determination of active pharmaceutical ingredients (APIs), impurity profiling, and stability testing. The development of a robust and reliable HPLC method is essential to ensure the quality, safety, and efficacy of pharmaceutical products. This document outlines a generalized approach to developing and validating an HPLC method for the analysis of a hypothetical pharmaceutical compound, "Compound X," providing a framework that can be adapted for specific analytical needs.

Method validation is a critical process to ensure the reliability and accuracy of analytical results.[1] It confirms that an analytical procedure is suitable for its intended purpose and consistently produces accurate and reproducible data.[1][2] Key validation parameters include accuracy, precision, specificity, limit of detection (LOD), limit of quantitation (LOQ), linearity, range, and robustness, as recommended by the International Council for Harmonisation (ICH) guidelines.[3][4][5]

Method Development Considerations

The development of a successful HPLC method involves the systematic optimization of several parameters to achieve the desired separation and detection of the analyte of interest. Key considerations include:

-

Column Selection: The choice of the stationary phase is critical. Reversed-phase columns, such as C18 or C8, are widely used for the analysis of a broad range of pharmaceutical compounds. The column's dimensions (length and internal diameter) and particle size will influence the efficiency and speed of the analysis.

-

Mobile Phase Composition: The mobile phase, typically a mixture of an aqueous buffer and an organic solvent (e.g., acetonitrile or methanol), is optimized to achieve the desired retention and resolution of the analyte from other components in the sample matrix. The pH of the aqueous phase can significantly impact the retention of ionizable compounds.

-

Detection Wavelength: The selection of an appropriate detection wavelength, usually the wavelength of maximum absorbance (λmax) of the analyte, is crucial for achieving high sensitivity. A photodiode array (PDA) detector can be used to determine the optimal wavelength.

-

Flow Rate and Temperature: These parameters can be adjusted to optimize the analysis time and improve peak shape and resolution.

Workflow for HPLC Analysis

Caption: A generalized workflow for HPLC analysis.

Detailed Experimental Protocol for "Compound X" Analysis

This protocol provides a step-by-step guide for the quantitative analysis of "Compound X" using a reversed-phase HPLC method.

1. Instrumentation and Reagents

-

Instrumentation:

-

HPLC system equipped with a quaternary pump, autosampler, column oven, and a photodiode array (PDA) or UV-Vis detector.

-

Analytical balance (0.01 mg readability).

-

pH meter.

-

Sonicator.

-

Volumetric flasks and pipettes.

-

-

Reagents and Standards:

-

"Compound X" reference standard.

-

Acetonitrile (HPLC grade).

-

Methanol (HPLC grade).

-

Potassium phosphate monobasic (analytical grade).

-

Orthophosphoric acid (analytical grade).

-

Water (HPLC grade).

-

2. Chromatographic Conditions

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 20 mM Potassium Phosphate Buffer (pH 3.0)B: Acetonitrile |

| Gradient | 0-10 min: 30% B10-15 min: 30-70% B15-20 min: 70% B20-21 min: 70-30% B21-25 min: 30% B |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | 254 nm |

| Injection Volume | 10 µL |

| Run Time | 25 minutes |

3. Preparation of Solutions

-

Mobile Phase A (20 mM Potassium Phosphate Buffer, pH 3.0): Dissolve 2.72 g of potassium phosphate monobasic in 1 L of HPLC grade water. Adjust the pH to 3.0 with orthophosphoric acid. Filter through a 0.45 µm membrane filter.

-

Mobile Phase B: Acetonitrile (HPLC grade).

-

Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of "Compound X" reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with a 50:50 mixture of Mobile Phase A and B.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the 50:50 mobile phase mixture to obtain concentrations ranging from 1 to 100 µg/mL.

-

Sample Solution: The preparation will depend on the sample matrix. For a drug product, a representative portion of the finely powdered tablets or the content of capsules equivalent to a target concentration of 50 µg/mL of "Compound X" should be accurately weighed and dissolved in the mobile phase mixture. The solution should be sonicated to ensure complete dissolution and then filtered through a 0.45 µm syringe filter before injection.[6][7]

4. System Suitability Test

Before starting the analysis, perform a system suitability test by injecting the 50 µg/mL working standard solution six times. The acceptance criteria are as follows:

| Parameter | Acceptance Criteria |

| Tailing Factor | ≤ 2.0 |

| Theoretical Plates | ≥ 2000 |

| Relative Standard Deviation (RSD) of Peak Area | ≤ 2.0% |

5. Data Analysis

Construct a calibration curve by plotting the peak area of the standard solutions versus their corresponding concentrations. Perform a linear regression analysis to obtain the equation of the line and the correlation coefficient (r²). The concentration of "Compound X" in the sample solutions is determined using this calibration curve.

Method Validation Summary (Hypothetical Data)

The developed HPLC method should be validated according to ICH guidelines. The following tables summarize the expected results for the validation of the analytical method for "Compound X."

Table 1: Linearity

| Concentration (µg/mL) | Peak Area (n=3) |

| 1 | 15,234 |

| 10 | 151,987 |

| 25 | 378,456 |

| 50 | 755,123 |

| 75 | 1,132,890 |

| 100 | 1,510,567 |

| Regression Equation | y = 15100x + 345 |

| Correlation Coefficient (r²) | 0.9998 |

Table 2: Precision

| Parameter | Concentration (µg/mL) | RSD (%) (n=6) |

| Repeatability | 50 | 0.8% |

| Intermediate Precision | 50 | 1.2% |

Table 3: Accuracy (Recovery)

| Spiked Level | Concentration Added (µg/mL) | Concentration Found (µg/mL) | Recovery (%) |

| 80% | 40 | 39.8 | 99.5% |

| 100% | 50 | 50.3 | 100.6% |

| 120% | 60 | 59.5 | 99.2% |

Table 4: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

| Parameter | Value (µg/mL) |

| LOD | 0.1 |

| LOQ | 0.3 |

This generalized application note and protocol provide a comprehensive framework for the development and validation of an HPLC method for the analysis of a pharmaceutical compound. The presented methodologies and hypothetical data tables serve as a guide for researchers to establish a reliable and accurate analytical method suitable for its intended purpose in a drug development and quality control setting. The validation of analytical methods is crucial for ensuring the quality, reliability, and consistency of analytical data.[8]

References

- 1. chemrj.org [chemrj.org]

- 2. jespublication.com [jespublication.com]

- 3. researchgate.net [researchgate.net]

- 4. demarcheiso17025.com [demarcheiso17025.com]

- 5. Green, Validated HPLC Method Coupled With Fluorescence Detection for the Analysis of Tafluprost in its Pure Form and Ophthalmic Formulation: Application to Aqueous Humor and Content Uniformity Testing - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. journalijsra.com [journalijsra.com]

- 7. scispace.com [scispace.com]

- 8. wjarr.com [wjarr.com]

Application Notes and Protocols: Determination of the Minimum Inhibitory Concentration (MIC) of Myxovirescin

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myxovirescin, also known as Antibiotic TA, is a macrocyclic lactam antibiotic produced by myxobacteria with broad-spectrum bactericidal activity, particularly against many Gram-negative and some Gram-positive bacteria.[1][2] Its unique structure and potent activity make it a compound of interest for novel antibiotic development.[1][2] Myxovirescin exhibits a specific mode of action, showing no toxicity towards fungi, protozoa, or eukaryotic cells.[1][2] These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of myxovirescin, a critical parameter for assessing its antimicrobial potency. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after a specified incubation period.[3][4][5]

Myxovirescin's mechanism of action involves the inhibition of type II signal peptidase (LspA), an essential enzyme in the bacterial lipoprotein processing pathway.[1][2][6] By blocking LspA, myxovirescin disrupts the proper localization and function of lipoproteins, leading to a toxic buildup of unprocessed prolipoproteins and ultimately cell death.[1][2][6]

Data Presentation

The following table summarizes the reported MIC value of myxovirescin against a specific bacterial strain. This table can be expanded as more data becomes available for other microorganisms.

| Bacterial Strain | Growth Medium | Myxovirescin (TA) MIC (µg/mL) | Reference |

| Escherichia coli MG1655 | Luria-Bertani (LB) Broth | 4 | [1][2] |

Experimental Protocols

Protocol: Determination of Myxovirescin MIC by Broth Microdilution

This protocol is based on the widely accepted broth microdilution method for antimicrobial susceptibility testing and has been specifically adapted for myxovirescin.[3][7][8]

1. Materials

-

Myxovirescin (Antibiotic TA)

-

Sterile 96-well microtiter plates

-

Appropriate bacterial growth medium (e.g., Luria-Bertani (LB) broth for E. coli)[1][2]

-

Sterile diluent (e.g., the corresponding growth medium)

-

Incubator set to the optimal growth temperature of the test organism (e.g., 33°C for Myxococcus xanthus producer strains or 37°C for common lab strains like E. coli)[1][2]

-

Micropipettes and sterile tips

-

Spectrophotometer or McFarland standards for inoculum standardization

2. Preparation of Reagents

-

Myxovirescin Stock Solution: Prepare a stock solution of myxovirescin in a suitable solvent (e.g., chloroform, as mentioned for crude extracts, or another appropriate solvent for purified compound) at a concentration that is at least twice the highest concentration to be tested.[2]

-

Bacterial Inoculum Preparation:

-

From a fresh 18- to 24-hour agar plate, select several well-isolated colonies of the test bacterium.

-

Suspend the colonies in sterile broth.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which is approximately 1 x 10⁸ to 2 x 10⁸ colony-forming units (CFU)/mL.

-

Dilute this standardized suspension in the test broth to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the microtiter plate wells.[1][2]

-

3. Broth Microdilution Procedure

-

Plate Setup: Add 100 µL of sterile broth to all wells of a 96-well microtiter plate.

-

Serial Dilution of Myxovirescin:

-

Add 100 µL of the myxovirescin stock solution (at 2x the highest desired concentration) to the wells in the first column of the plate.

-

Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing well, and repeating this process across the plate to the desired final concentration. Discard 100 µL from the last column of dilutions.

-

-

Inoculation: Within 15-30 minutes of standardizing the inoculum, add the diluted bacterial suspension to each well (except the sterility control well) to achieve the final target inoculum of 5 x 10⁵ CFU/mL. The final volume in each well will be 180 µL (for a 160 µL culture volume with the inoculum).[1][2]

-

Controls:

-

Growth Control: Include wells containing only the inoculated broth without any myxovirescin.

-

Sterility Control: Include wells containing only sterile broth to check for contamination.

-

-

Incubation: Cover the microtiter plate and incubate at the appropriate temperature (e.g., 33°C) for 18 hours.[1][2]

-

Reading the Results: After incubation, visually inspect the plate for bacterial growth (turbidity). The MIC is the lowest concentration of myxovirescin at which there is no visible growth.[1][2][3][9]

Mandatory Visualizations

Signaling Pathway: Myxovirescin Inhibition of Lipoprotein Processing

Caption: Mechanism of action of myxovirescin targeting LspA.

Experimental Workflow: Broth Microdilution for MIC Determination

Caption: Workflow for MIC determination using broth microdilution.

References

- 1. Myxobacterium-Produced Antibiotic TA (Myxovirescin) Inhibits Type II Signal Peptidase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Broth Microdilution | MI [microbiology.mlsascp.com]

- 4. bmglabtech.com [bmglabtech.com]

- 5. bionumbers.hms.harvard.edu [bionumbers.hms.harvard.edu]

- 6. Myxobacterium-produced antibiotic TA (myxovirescin) inhibits type II signal peptidase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Broth microdilution - Wikipedia [en.wikipedia.org]

- 8. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

Application Notes and Protocols: Zone of Inhibition Assay for Antibiotic TA-7552

Audience: Researchers, scientists, and drug development professionals.

Introduction

Antibiotic TA-7552, also known as Myxovirescin, is a macrocyclic antibiotic produced by myxobacteria that demonstrates broad-spectrum bactericidal activity.[1] Its mechanism of action involves the inhibition of type II signal peptidase, which plays a crucial role in the bacterial cell wall synthesis pathway.[1][2] Specifically, it interferes with the polymerization of the lipid-disaccharide-pentapeptide, a key step in peptidoglycan formation.[2] The zone of inhibition assay, also known as the Kirby-Bauer disk diffusion susceptibility test, is a widely used and standardized method to determine the susceptibility of bacteria to antibiotics.[3][4][5][6][7] This qualitative or semi-quantitative test provides a preliminary assessment of an antibiotic's efficacy against a specific microorganism.[3][6] This document provides a detailed protocol for performing a zone of inhibition assay to evaluate the antimicrobial activity of this compound.

Data Presentation

The results of a zone of inhibition assay are typically recorded by measuring the diameter of the clear zone around the antibiotic disk where bacterial growth is inhibited. This data should be systematically recorded and can be presented in a table for clear comparison.

Table 1: Zone of Inhibition Diameters for Antibiotic this compound Against Various Bacterial Strains

| Bacterial Strain | Antibiotic this compound Concentration (µg/mL) | Zone of Inhibition Diameter (mm) | Interpretation (Susceptible/Intermediate/Resistant) |

| Escherichia coli ATCC 25922 | User-defined | User-measured | User-determined |

| Staphylococcus aureus ATCC 25923 | User-defined | User-measured | User-determined |

| Pseudomonas aeruginosa ATCC 27853 | User-defined | User-measured | User-determined |

| Bacillus subtilis ATCC 6633 | User-defined | User-measured | User-determined |

| User-defined clinical isolate 1 | User-defined | User-measured | User-determined |

| User-defined clinical isolate 2 | User-defined | User-measured | User-determined |

Note: The interpretation of susceptible, intermediate, or resistant is based on standardized charts provided by organizations such as the Clinical and Laboratory Standards Institute (CLSI). These standards are specific to the antibiotic, the microorganism, and the testing methodology.

Experimental Protocols

Preparation of Materials

-

Antibiotic this compound: Prepare stock solutions of known concentrations in a suitable solvent. The final concentrations to be tested should be determined based on preliminary studies or literature.

-

Test Microorganisms: Pure cultures of the desired bacterial strains (e.g., E. coli, S. aureus).

-

Growth Media:

-

Sterile Equipment:

-

Petri dishes (90 mm or 150 mm)

-

Sterile cotton swabs

-

Sterile filter paper disks (6 mm in diameter)

-

Sterile forceps

-

Micropipettes and sterile tips

-

Incubator

-

McFarland turbidity standards (typically 0.5)[4]

-

Sterile saline solution (0.85% NaCl)

-

Inoculum Preparation

-

From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism using a sterile loop.

-

Transfer the colonies into a tube containing 4-5 mL of sterile TSB.

-

Incubate the broth culture at 35-37°C until it reaches the turbidity of a 0.5 McFarland standard. This typically takes 2-6 hours. The turbidity can be visually compared to the 0.5 McFarland standard against a white background with contrasting black lines.

Inoculation of Agar Plates

-

Dip a sterile cotton swab into the adjusted bacterial inoculum.

-

Rotate the swab against the inside of the tube above the liquid level to remove excess fluid.

-

Evenly streak the swab over the entire surface of a Mueller-Hinton agar plate to create a uniform bacterial lawn.[10] This is typically done by swabbing in three directions, rotating the plate approximately 60 degrees between each streaking.[10]

-

Allow the plate to sit for 3-5 minutes to allow the inoculum to be absorbed into the agar.[11]

Application of Antibiotic Disks

-

Impregnate sterile filter paper disks with a known concentration of the antibiotic this compound solution. Typically, 20-30 µL of the antibiotic solution is added to each disk. Allow the solvent to evaporate completely in a sterile environment.

-

Using sterile forceps, place the antibiotic-impregnated disks onto the inoculated surface of the agar plate.[3]

-

Gently press each disk down to ensure complete contact with the agar surface.[8]

-

The disks should be placed at least 24 mm apart from each other and at least 15 mm from the edge of the plate to avoid overlapping of the inhibition zones.[8][11]

-

A control disk impregnated with the solvent used to dissolve this compound should also be placed on the plate.

Incubation

-

Invert the Petri dishes and place them in an incubator set at 35-37°C.

Interpretation of Results

-

After incubation, observe the plates for the presence of zones of inhibition, which are clear areas around the antibiotic disks where bacterial growth has been inhibited.[3]

-

Measure the diameter of the zone of inhibition for each disk in millimeters (mm) using a ruler or calipers.[9] The measurement should be taken from the underside of the plate.

-

Record the measurements and interpret the results by comparing the zone diameters to established standards for susceptibility and resistance.[9]

Mandatory Visualizations

Diagram of Experimental Workflow

Caption: Experimental workflow for the zone of inhibition assay.

Simplified Signaling Pathway of this compound Action

Caption: Simplified diagram of this compound's inhibitory action on peptidoglycan synthesis.

References

- 1. Myxobacterium-Produced Antibiotic TA (Myxovirescin) Inhibits Type II Signal Peptidase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Mode of action of Myxococcus xanthus antibiotic TA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]

- 4. asm.org [asm.org]

- 5. nelsonlabs.com [nelsonlabs.com]

- 6. microchemlab.com [microchemlab.com]

- 7. microbe-investigations.com [microbe-investigations.com]

- 8. files.core.ac.uk [files.core.ac.uk]

- 9. apec.org [apec.org]

- 10. Disk diffusion test - Wikipedia [en.wikipedia.org]

- 11. microbenotes.com [microbenotes.com]

Application Notes and Protocols for Optimal Myxovirescin Production in Myxococcus xanthus

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to culturing Myxococcus xanthus for the enhanced production of myxovirescin, a potent antibiotic with significant therapeutic potential. The following sections detail optimized culture conditions, advanced cultivation strategies, and robust protocols for extraction and quantification.

I. Introduction to Myxovirescin Production in Myxococcus xanthus

Myxococcus xanthus, a soil-dwelling deltaproteobacterium, is a prolific producer of a wide array of secondary metabolites, including the antibiotic myxovirescin (also known as antibiotic TA).[1] Myxovirescin exhibits broad-spectrum activity against Gram-negative bacteria by inhibiting type II signal peptidase, a crucial enzyme in bacterial lipoprotein processing.[1] Its biosynthesis is governed by a complex hybrid polyketide synthase/non-ribosomal peptide synthetase (PKS/NRPS) gene cluster.[2] The production of myxovirescin is intricately linked to the bacterium's physiological state and environmental cues, making the optimization of culture conditions paramount for maximizing yields. Recent advancements in synthetic biology and culture optimization, such as the 2PRIM-BOOST strategy, offer promising avenues for enhancing the production of myxovirescin and other valuable secondary metabolites from M. xanthus.[3][4]

II. Optimal Culture Conditions for Myxovirescin Production

While general growth of M. xanthus occurs under a range of conditions, maximizing the production of secondary metabolites like myxovirescin often requires specific optimization of media composition, temperature, pH, and aeration.

Data Summary of Culture Parameters

| Parameter | Recommended Condition | Notes |

| Producing Strain | Myxococcus xanthus DK1622 or DZ2 | DK1622 is a well-characterized laboratory strain; DZ2 exhibits slower cell lysis, which can be advantageous for prolonged secondary metabolite production.[3] |

| Temperature | 30-34°C | Optimal growth is generally between 34-36°C, but secondary metabolite production can be enhanced at slightly lower temperatures.[5][6][7] |

| pH | 7.2-7.6 | M. xanthus is a neutralophile. CTT medium is typically buffered to pH 7.6.[5][8] |

| Aeration | High (e.g., 160-180 rpm in shaker) | Being an obligate aerobe, sufficient oxygen supply is critical for both growth and secondary metabolite synthesis.[5][9] |

| Culture Medium | CTT, CYE, or specialized protocols like 2PRIM-BOOST | CTT is a standard medium for routine growth. The 2PRIM-BOOST protocol, which involves a nutrient shift, is designed to enhance secondary metabolite production.[1][3][8] |

III. Advanced Cultivation Strategy: The 2PRIM-BOOST Protocol

The "two-step Protocol for Resource Integration and Maximization–Biomolecules Overproduction and Optimal Screening Therapeutics" (2PRIM-BOOST) is a strategy designed to mimic the nutrient-limited conditions that often trigger secondary metabolite production in nature.[3][4]

Logical Workflow for 2PRIM-BOOST

Caption: Workflow of the 2PRIM-BOOST protocol for enhanced myxovirescin production.

IV. Signaling Pathway for Myxovirescin Biosynthesis

The production of myxovirescin is controlled by a complex regulatory network that integrates environmental signals to activate the biosynthetic gene cluster. While the complete pathway is still under investigation, key regulatory elements have been identified. The alternative sigma factor σ54, in conjunction with specific enhancer binding proteins (EBPs), plays a crucial role in activating the transcription of the myxovirescin gene cluster.[10] Additionally, genes like MXAN4084, a putative transcriptional regulator, are co-expressed with the biosynthetic genes, suggesting a role in the regulatory cascade.

Putative Signaling Pathway for Myxovirescin Production

Caption: A putative signaling pathway for the regulation of myxovirescin biosynthesis in M. xanthus.

V. Experimental Protocols

Protocol 1: Culturing M. xanthus using the 2PRIM-BOOST Method

1. Media Preparation:

-

CYE (Casitone-Yeast Extract) Medium:

-

1% (w/v) Casitone

-

0.5% (w/v) Yeast Extract

-

10 mM Tris-HCl (pH 7.6)

-

8 mM MgSO₄

-

1 mM KH₂PO₄

-

Autoclave for sterilization.

-

-

CF (Colony Forming) Minimal Medium:

-

Prepare as per standard protocols. It is a defined minimal medium.

-

2. Phase 1: Biomass Accumulation a. Inoculate a single colony of M. xanthus DZ2 into 100 mL of CYE medium in a 500 mL flask. b. Incubate at 30°C with vigorous shaking (180 rpm) for 72 hours.

3. Phase 2: Production Phase a. After 72 hours, harvest the cells by centrifugation at 6,000 rpm for 30 minutes. b. Discard the supernatant and wash the cell pellet once with CF minimal medium. c. Resuspend the cell pellet in 100 mL of CF minimal medium in a fresh 500 mL flask. d. Add 2% (w/v) of Amberlite XAD16 resin to the culture to adsorb the produced myxovirescin. e. Incubate at 30°C with vigorous shaking (180 rpm) for 48 hours.

Protocol 2: Extraction of Myxovirescin

1. Materials:

-

M. xanthus culture with Amberlite XAD16 resin

-

Chloroform

-

Methanol

-

Centrifuge and centrifuge tubes

-

Rotary evaporator

2. Procedure: a. Pellet the cells and XAD16 resin from the production culture by centrifugation. b. Air-dry the resin and cell pellet. c. Add 10 volumes of methanol to the dried pellet and elute the adsorbed compounds from the resin by shaking. Repeat this step three times. d. Pool the methanol eluates and concentrate under reduced pressure using a rotary evaporator. e. For extraction from liquid culture without resin, use an equal volume of chloroform to extract the supernatant. Vigorously mix and separate the phases by centrifugation. Collect the lower chloroform phase. f. Evaporate the chloroform to dryness. g. Dissolve the dried extract in a small volume of methanol for analysis.

Protocol 3: Quantification of Myxovirescin by HPLC-MS

1. Instrumentation and Columns:

-

High-Performance Liquid Chromatography (HPLC) system coupled with a Mass Spectrometer (MS).

-

C18 reverse-phase column (e.g., Waters Acquity BEH C18, 2.1 x 50 mm, 1.7 µm).

2. Mobile Phases:

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

3. Gradient Elution:

-

A typical gradient would be to start with a low percentage of mobile phase B, linearly increase to a high percentage over several minutes, hold for a short period, and then return to the initial conditions for column re-equilibration. The exact gradient should be optimized for the specific instrument and column.

4. Mass Spectrometry Parameters:

-

Operate in positive ion mode.

-

Use Multiple Reaction Monitoring (MRM) for quantification, with specific precursor and product ion transitions for myxovirescin.

-

Optimize cone voltage and collision energy for maximum signal intensity.

5. Quantification:

-

Prepare a standard curve using purified myxovirescin of known concentrations.

-

Analyze the extracted samples and quantify the amount of myxovirescin by comparing the peak areas to the standard curve.

Experimental Workflow for Myxovirescin Production and Analysis

Caption: Overall experimental workflow from culturing to data analysis.

References

- 1. Milestones in the development of Myxococcus xanthus as a model multicellular bacterium - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.asm.org [journals.asm.org]

- 3. Myxovirescin A biosynthesis is directed by hybrid polyketide synthases/nonribosomal peptide synthetase, 3-hydroxy-3-methylglutaryl-CoA synthases, and trans-acting acyltransferases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Chromosomal organization of biosynthetic gene clusters, including those of nine novel species, suggests plasticity of myxobacterial specialized metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nutrition of Myxococcus xanthus, a fruiting myxobacterium - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Simultaneous determination of 50 antibiotic residues in plasma by HPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Global analysis of phase variation in Myxococcus xanthus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Frontiers | The Predation Strategy of Myxococcus xanthus [frontiersin.org]

Application Notes and Protocols for Myxovirescin in Bacterial Cell Culture Experiments